molecular formula C17H14O6 B150237 Irisolidone CAS No. 2345-17-7

Irisolidone

Cat. No. B150237
CAS RN: 2345-17-7
M. Wt: 314.29 g/mol
InChI Key: VOOFPOMXNLNEOF-UHFFFAOYSA-N
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Description

Irisolidone is an isoflavone metabolite that has been the subject of various studies due to its potential therapeutic properties. It is a major constituent of the flower of Pueraria lobata (Kudzu) and has been investigated for its effects on various biological processes and diseases .

Synthesis Analysis

The synthesis of irisolidone derivatives has been explored to enhance its bioactivity. For instance, novel Mannich base derivatives of irisolidone have been synthesized, which showed improved nitric oxide (NO) production inhibitory activity compared to the parent compound . Additionally, a structurally modified kakkalide known as 'methylamine irisolidone' with good water solubility has been developed, demonstrating cardioprotective effects .

Molecular Structure Analysis

The crystal structure of irisolidone has been determined through X-ray single crystal diffraction. It was found to have a monoclinic space group with specific lattice parameters and forms a three-dimensional networking structure through hydrogen bonding and aromatic π–π stacking .

Chemical Reactions Analysis

Irisolidone undergoes metabolic reactions in vivo, resulting in various metabolites. An ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) method has been used to identify these metabolites, which include glucuronide and sulfate conjugates, as well as the aglycone forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of irisolidone contribute to its biological efficacy. It has been shown to have antioxidant properties, scavenging free radicals and preventing lipid peroxidation and DNA damage . Its crystal structure contributes to its stability and interactions with other molecules .

Case Studies and Biological Efficacy

Several studies have demonstrated the biological efficacy of irisolidone in various conditions. It has been shown to inhibit matrix metalloproteinase-9 expression in human astroglioma cells, suggesting potential use in controlling the growth and invasiveness of gliomas . Irisolidone also repressed JC virus gene expression in human glial cells, which could be beneficial for treating progressive multifocal leukoencephalopathy (PML) . In mice, irisolidone attenuated ethanol-induced gastric injury by inhibiting the infiltration of neutrophils . Furthermore, it has been found to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and reducing the population of gut proteobacteria . The cardioprotective effects of a derivative, 'methylamine irisolidone', were also observed in cultured rat cardiac myocytes . Lastly, a comprehensive review of irisolidone's pharmacological activities highlighted its anti-inflammatory, anti-cancer, and hepatoprotective effects, among others .

Scientific Research Applications

Biological Efficacy and Pharmacological Activity

Irisolidone, a polyphenol and isoflavone, demonstrates a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-cancer, anti-platelet, anti-oxidant, anti-hyperlipidemic, immunomodulating, hepatoprotective, and estrogenic effects. It also shows potential in affecting gastric systems, aldose reductase enzymes, malignant gliomas, and JC virus (Patel, 2022).

Anti-Colitis Mechanism

Kakkalide and irisolidone, major constituents of Pueraria lobata, have shown potential in alleviating colitis in mice. They inhibit lipopolysaccharide (LPS)-stimulated NF-κB activation and TNF-α expression in macrophages, and protect against colon shortening and myeloperoxidase activity (Jang et al., 2019).

Ethanol-Induced Gastric Injury

Irisolidone has demonstrated efficacy in attenuating ethanol-induced gastric injury in mice, reducing hemorrhagic ulcerative lesions and inhibiting the infiltration of immune cells, particularly neutrophils (Kang et al., 2017).

Antioxidant Effect

Research has indicated the antioxidant properties of irisolidone, showing its ability to scavenge radicals and prevent lipid peroxidation and DNA damage. It also exhibits protective properties against cell damage induced by hydrogen peroxide (Kang et al., 2008).

Metabolic Profiling

The metabolic pathways of irisolidone have been studied in rats, revealing processes like decarbonylation, reduction, demethylation, demethoxylation, dehydroxylation, hydroxylation, sulfation, and glucuronidation (Zhang et al., 2013).

Inhibition of JC Virus Gene Expression

Irisolidone has been found to significantly inhibit JC virus expression in human astrocytes and glial cell lines, a promising finding for treating progressive multifocal leukoencephalopathy (PML) caused by JC virus (Kim et al., 2006).

Cancer Chemopreventive Activities

Irisolidone isolated from Iris germanica has shown potent inhibition of cytochrome P450 1A activity, suggesting its potential in cancer chemoprevention (Wollenweber et al., 2003).

Pharmacokinetics of Metabolites

The pharmacokinetics of irisolidone and its metabolites in rats were studied, highlighting the significant role of phase II metabolism in its pharmacokinetics in vivo (Zhang et al., 2015).

Inhibition of MMP-9 Gene Expression

Irisolidone has been found to inhibit MMP-9 expression in human astroglioma cells, suggesting its potential in controlling the growth and invasiveness of gliomas (Kim et al., 2008).

Cardioprotective Effects

Studies have shown that methylamine irisolidone, a compound derived from irisolidone, offers protection against hypoxia/reoxygenation injury in rat cardiac myocytes (Mu et al., 2009).

Crystal Structure Analysis

The crystal structure of irisolidone has been analyzed, providing insights into its three-dimensional networking structure (Zhang et al., 2006).

Anti-Inflammatory Mechanisms in Microglial Cells

Irisolidone suppresses lipopolysaccharide-induced release of nitric oxide and tumor necrosis factor in microglial cells, indicating therapeutic potential for neurodegenerative diseases (Park et al., 2007).

properties

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFPOMXNLNEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946104
Record name 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irisolidone

CAS RN

2345-17-7
Record name Irisolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irisolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRISOLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
763
Citations
KA Kang, R Zhang, MJ Piao, DO Ko, ZH Wang… - Bioorganic & medicinal …, 2008 - Elsevier
… suggest that irisolidone possesses … of irisolidone in both the experiments, however, was more effective when compared to kakkalide. Based on these results, we selected irisolidone as …
Number of citations: 70 www.sciencedirect.com
SW Min, YJ Park, DH Kim - Inflammation, 2011 - Springer
… kakkalide and irisolidone, macrophages were incubated in the presence or absence of kakkalide or irisolidone with 50 ng/ml LPS. To determine whether kakkalide and irisolidone have …
Number of citations: 24 link.springer.com
EA Bae, MJ Han, DH Kim - Planta Medica, 2001 - thieme-connect.com
… However, their aglycones, genistein and irisolidone inhibited HP growth. Among them, irisolidone (7) was best and its MIC was 12.5 - 25 μg/ml. Irisolidone has a methoxy group in the …
Number of citations: 76 www.thieme-connect.com
DK Patel - Recent Advances in Anti-Infective Drug Discovery …, 2022 - ingentaconnect.com
… However, the biological effect of irisolidone on the gastric system, … of irisolidone. Conclusion: Present work signified the biological importance and therapeutic potential of irisolidone in …
Number of citations: 3 www.ingentaconnect.com
SW Min, DH Kim - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… , irisolidone exhibited the most potent inhibition. However, when kakkalide and irisolidone were intraperitoneally administered, irisolidone … , kakkalide and irisolidone were measured in …
Number of citations: 42 www.jstage.jst.go.jp
HM Jang, KT Park, HD Noh, SH Lee, DH Kim - International …, 2019 - Elsevier
… Its major constituent kakkalide is metabolized to irisolidone by gut microbiota. This research … and irisolidone in vitro and in vivo. Kakkalide and its metabolite irisolidone inhibited …
Number of citations: 25 www.sciencedirect.com
GD Kang, SY Lee, SE Jang, MJ Han… - Molecular Nutrition & …, 2017 - Wiley Online Library
Scope This study was designed to determine whether irisolidone and its glycoside kakkalide, which are the major constituents of the flower of Pueraria lobata (Kudzu) can attenuate …
Number of citations: 12 onlinelibrary.wiley.com
G Zhang, T Gong, Y Kano, D Yuan - Journal of chromatography B, 2014 - Elsevier
… Irisolidone was the main metabolite of kakkalide, and the content of irisolidone in human … This work not only provides the evidence of kakkalide and irisolidone metabolites in vivo, but …
Number of citations: 18 www.sciencedirect.com
YL Mu, YY Xie, L Zhou, Y Zhong, L Liu… - Chemistry & …, 2009 - Wiley Online Library
… The results showed that methylamine irisolidone could significantly inhibit lactate … The present study demonstrated that methylamine irisolidone can directly protect cardiomyocytes …
Number of citations: 18 onlinelibrary.wiley.com
MS Yin, SH Xu, Y Wang, L Jie, Q Zhang… - Journal of Asian …, 2016 - Taylor & Francis
We propose to further research the protective effect of MMI on myocardium ischemic rat model and H9c2 cells that underwent cell apoptosis induced by hypoxia. We established the …
Number of citations: 4 www.tandfonline.com

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